3-Methylquinoxalin-5-ol
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Overview
Description
2-Methyl-8-hydroxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline ring system with a methyl group at the 2-position and a hydroxyl group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-8-hydroxyquinoxaline typically involves the condensation of o-phenylenediamine with 2-methyl-3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, followed by cyclization to form the quinoxaline ring .
Industrial Production Methods: Industrial production of 2-Methyl-8-hydroxyquinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-8-hydroxyquinoxaline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-8-one derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methyl group at the 2-position can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-8-one derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-8-hydroxyquinoxaline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-8-hydroxyquinoxaline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Quinoxaline: The parent compound with a similar ring structure but without the methyl and hydroxyl groups.
2-Methylquinoxaline: Similar to 2-Methyl-8-hydroxyquinoxaline but lacks the hydroxyl group.
8-Hydroxyquinoxaline: Similar but lacks the methyl group at the 2-position.
Uniqueness: 2-Methyl-8-hydroxyquinoxaline is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-methylquinoxalin-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-10-7-3-2-4-8(12)9(7)11-6/h2-5,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERQSNVRWGQJNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C=CC=C(C2=N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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